molecular formula C15H14N2O B14585154 Benzenecarboximidamide, 3-(4-methylbenzoyl)- CAS No. 61625-23-8

Benzenecarboximidamide, 3-(4-methylbenzoyl)-

Cat. No.: B14585154
CAS No.: 61625-23-8
M. Wt: 238.28 g/mol
InChI Key: GVGJEOZVEFENGE-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 3-(4-methylbenzoyl)- is an organic compound belonging to the class of benzenoids It is characterized by the presence of a benzenecarboximidamide group substituted with a 4-methylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 3-(4-methylbenzoyl)- typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-(4-methylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst

    Substitution: Halogens, Nitrating agents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzenecarboximidamide, 3-(4-methylbenzoyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 3-(4-methylbenzoyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, 4-(4-methylbenzoyl)-
  • N’-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide

Uniqueness

Benzenecarboximidamide, 3-(4-methylbenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

61625-23-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-(4-methylbenzoyl)benzenecarboximidamide

InChI

InChI=1S/C15H14N2O/c1-10-5-7-11(8-6-10)14(18)12-3-2-4-13(9-12)15(16)17/h2-9H,1H3,(H3,16,17)

InChI Key

GVGJEOZVEFENGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=N)N

Origin of Product

United States

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